molecular formula C21H20N2O3S2 B5242037 N-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE

N-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5242037
M. Wt: 412.5 g/mol
InChI Key: ZNXGBQSSHZACOJ-UHFFFAOYSA-N
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Description

N-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

N-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

N-{3-[(4-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-2-26-14-10-8-13(9-11-14)22-20(25)18-15-5-3-6-16(15)28-21(18)23-19(24)17-7-4-12-27-17/h4,7-12H,2-3,5-6H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXGBQSSHZACOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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